2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile
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Overview
Description
2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile is a synthetic organic compound that belongs to the class of benzodioxole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Amination: The benzodioxole moiety is then aminated to introduce the amino group.
Thiazole Ring Formation: The aminated benzodioxole is reacted with appropriate thioamide and chloroacetonitrile under specific conditions to form the thiazole ring.
Final Coupling: The final step involves coupling the thiazole derivative with a chlorinating agent to introduce the chloro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations .
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets involved in cancer and other diseases.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Industrial Applications: The compound may be used in the synthesis of other biologically active molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins involved in cell cycle regulation and apoptosis. For example, it may target tubulin, a protein essential for microtubule formation, thereby disrupting cell division and leading to cell death . The compound’s ability to induce apoptosis is also linked to its effects on mitochondrial pathways and the activation of caspases .
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile can be compared with other benzodioxole derivatives and thiazole-containing compounds:
Benzodioxole Derivatives: Compounds such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole share structural similarities but differ in their biological activities and targets.
Thiazole Derivatives: Compounds like 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid have different substituents on the thiazole ring, leading to variations in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-10-9(4-13)18-11(15-10)14-6-1-2-7-8(3-6)17-5-16-7/h1-3H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGYAMVEJLGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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